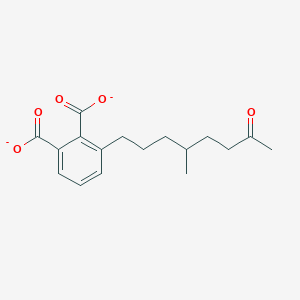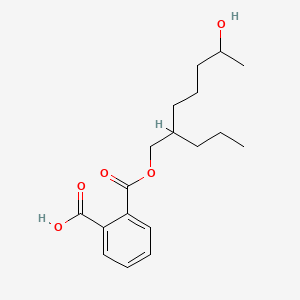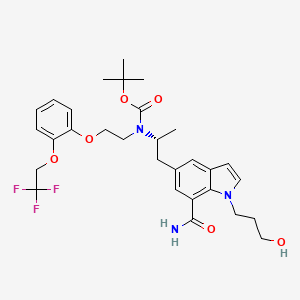
Indoleacetic Acid-13C6
Descripción general
Descripción
Indoleacetic Acid-13C6, also known as 1H-Indole-3-acetic-13C6 Acid or 3-(Carboxymethyl)-1H-indole-13C6, is a variant of Indole-3-acetic acid (IAA) where all the carbon atoms in the benzene ring are replaced with Carbon-13 isotopes . IAA is the most common natural plant growth hormone of the auxin class .
Synthesis Analysis
IAA is predominantly produced in cells of the apex (bud) and very young leaves of a plant. Plants can synthesize IAA by several independent biosynthetic pathways. Four of them start from tryptophan, but there is also a biosynthetic pathway independent of tryptophan . Plants mainly produce IAA from tryptophan through indole-3-pyruvic acid .Molecular Structure Analysis
The molecular formula of Indoleacetic Acid-13C6 is C4(13C)6H9NO2 . The molecular weight is 181.14 .Chemical Reactions Analysis
IAA plays critical roles in plant growth and development. There are two main strategies proposed for plant synthesis of IAA: the Trp-dependent (TD) and the Trp-independent (TI) pathways . The TD pathway has been extensively studied, resulting in the identification of four pathways: the IAM pathway, the IPyA pathway, the TAM pathway, and the IAOx pathway .Physical And Chemical Properties Analysis
Indoleacetic Acid-13C6 is a solid substance . It has a pale yellow to light yellow appearance . It has a carbon content of 66.19%, a hydrogen content of 5.02%, and a nitrogen content of 7.77% .Aplicaciones Científicas De Investigación
Auxin and Plant Growth
Indoleacetic Acid (IAA), a variant of Indoleacetic Acid-13C6, is primarily known for its role as a plant hormone in the auxin family. Research indicates significant biological effects when applied to plants and algae. For instance, studies have shown that IAA can cause a two-fold increase in stalk elongation of Acetabularia, a form of algae, by acting directly on the cytoplasm. This demonstrates IAA’s potential in enhancing plant growth and development (Conrad, Saltman, & Eppley, 1959).
Microbial Catabolism and Environmental Interaction
Indole-3-acetic acid (IAA), chemically similar to Indoleacetic Acid-13C6, has been identified in various environments and organisms, notably as a plant growth hormone. The interaction of IAA with microorganisms, which can catabolize or assimilate IAA, is well-documented. For example, specific gene clusters in bacteria are known for the aerobic degradation of IAA into catechol and the anaerobic conversion of IAA to 2-aminobenzoyl-CoA. This interplay between IAA and microorganisms might be leveraged for environmental applications, such as the bioremediation of contaminated sites or the enhancement of plant-microbe interactions (Laird, Flores, & Leveau, 2020).
Plant Aldehyde Oxidases and Stress Tolerance
Aldehyde oxidases (AOs) in plants, which can oxidize indoleacetaldehyde into IAA, play a role in various physiological functions, including stress response. AOs are involved in the biosynthesis of phytohormones like IAA, and their activity is linked to reactive oxygen species homeostasis and aldehyde detoxification. The interaction of AOs with compounds like Indoleacetic Acid-13C6 could be crucial for enhancing plant resilience to environmental stressors, such as drought or salinity (Wu et al., 2022).
Diagnostic and Clinical Research
Stable isotopes like 13C6, when attached to molecules like Indoleacetic Acid, are valuable in clinical science for diagnostic purposes and clinical research. They are used in various applications, including metabolic studies, tracing biochemical pathways, and evaluating drug metabolism and pharmacokinetics. Their non-radioactive nature and the precision of mass-spectrometric methods for their analysis make them advantageous for patient safety and applicability in various clinical scenarios (Halliday & Rennie, 1982).
Direcciones Futuras
Research is ongoing to understand the role of IAA in various organisms and its potential applications. For instance, a study has been conducted to understand the global response to Indole-3-Acetic Acid in a newly isolated Pseudomonas sp. strain LY1 . Another study has been conducted to obtain a new group of ionic liquids containing the indole-3-acetate anion .
Propiedades
Número CAS |
100849-36-3 |
|---|---|
Nombre del producto |
Indoleacetic Acid-13C6 |
Fórmula molecular |
C10H9NO2 |
Peso molecular |
181.141 |
Nombre IUPAC |
2-(1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1+1,2+1,3+1,4+1,8+1,9+1 |
Clave InChI |
SEOVTRFCIGRIMH-MROVPUMUSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O |
Sinónimos |
1H-Indole-3-acetic-13C6 Acid; (1H-Indol-3-yl)acetic-13C6 Acid; 3-(Carboxymethyl)-1H-indole-13C6; 3-(Carboxymethyl)indole-13C6; 3-IAA-13C6; 3-Indolylmethylcarboxylic-13C6 Acid; Bioenraiz-13C6; GAP-13C6; Heteroauxin-13C6; IAA-13C6; Noclosan-13C6; Rhizo |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

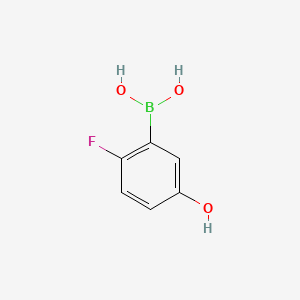
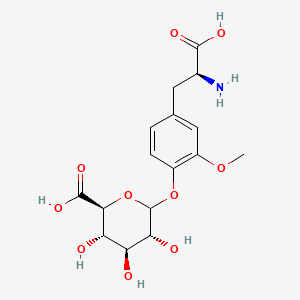
![(R)-N-[(5-Cyano-2-aminophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566107.png)
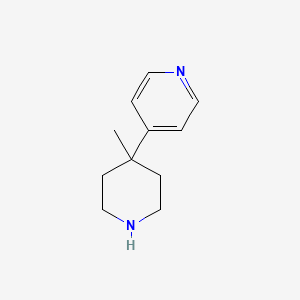
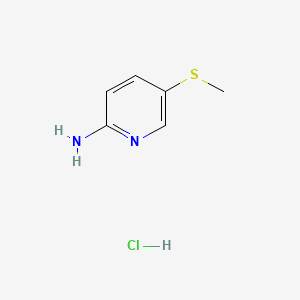
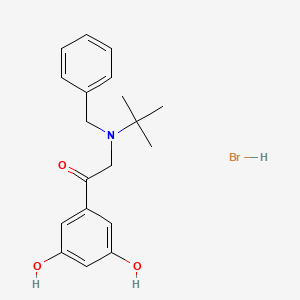
![1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B566113.png)

![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B566117.png)
